molecular formula C45H50ClN7O7S B12416426 Venetoclax-d8

Venetoclax-d8

Cat. No.: B12416426
M. Wt: 876.5 g/mol
InChI Key: LQBVNQSMGBZMKD-JYSKPPGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Venetoclax-d8, also known as ABT-199-d8, is a deuterium-labeled derivative of Venetoclax. Venetoclax is a highly potent, selective, and orally bioavailable B-cell lymphoma-2 (Bcl-2) inhibitor. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies, due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Venetoclax-d8 involves the incorporation of deuterium atoms into the Venetoclax molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Venetoclax, with the key difference being the replacement of hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3) .

Industrial Production Methods

Industrial production of this compound follows a similar pathway to its laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates and their subsequent coupling to form the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Venetoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .

Scientific Research Applications

Venetoclax-d8 is widely used in scientific research due to its stability and traceability. Some of its key applications include:

    Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Venetoclax in biological systems.

    Metabolic Studies: The deuterium labeling allows for the precise tracking of metabolic pathways and the identification of metabolites.

    Drug Development: this compound is used in the development of new therapeutic agents, particularly in the field of oncology.

    Biological Research: It is used to study the mechanisms of action of Bcl-2 inhibitors and their effects on cancer cells .

Mechanism of Action

Venetoclax-d8 exerts its effects by inhibiting the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). By binding to Bcl-2, this compound prevents the protein from inhibiting the apoptotic pathway, thereby promoting the death of cancer cells. This mechanism is particularly effective in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Venetoclax-d8 stands out due to its high selectivity for Bcl-2, oral bioavailability, and the stability provided by deuterium labeling. These properties make it an invaluable tool in both research and therapeutic applications .

Properties

Molecular Formula

C45H50ClN7O7S

Molecular Weight

876.5 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i17D2,18D2,19D2,20D2

InChI Key

LQBVNQSMGBZMKD-JYSKPPGCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)([2H])[2H])[2H]

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Origin of Product

United States

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